molecular formula C21H11Cl4NO2 B4929183 2-Anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione

2-Anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione

Cat. No.: B4929183
M. Wt: 451.1 g/mol
InChI Key: AOEPOZRCQYUCPB-UHFFFAOYSA-N
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Description

2-Anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione is a complex organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

2-anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl4NO2/c22-15-13-14(16(23)18(25)17(15)24)20(28)21(19(13)27,11-7-3-1-4-8-11)26-12-9-5-2-6-10-12/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEPOZRCQYUCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione typically involves the reaction of aniline with tetrachlorophthalic anhydride under specific conditions. The reaction is usually carried out in a solvent such as acetic acid, which facilitates the formation of the desired product . The process involves refluxing the reactants for several hours to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione is unique due to its multiple chlorine atoms and indene-dione core, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

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